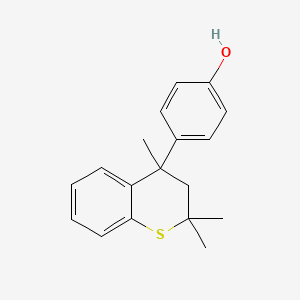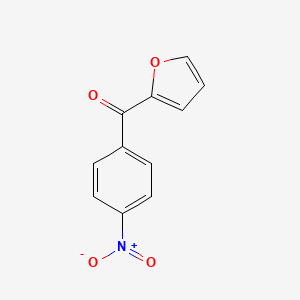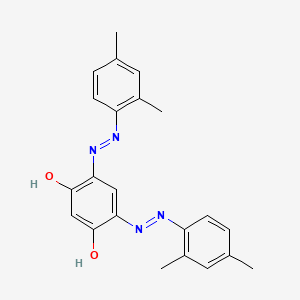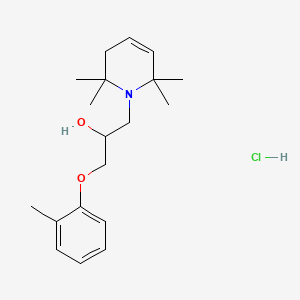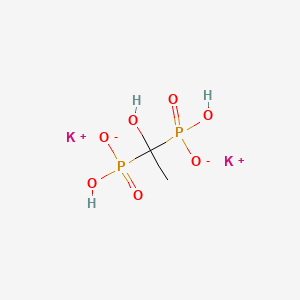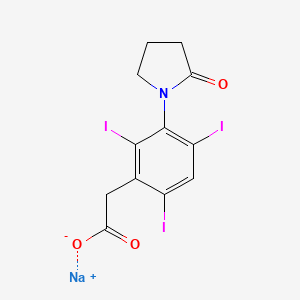
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt: is a chemical compound that is characterized by the presence of a pyrrolidinyl group, a triiodophenyl group, and a sodium salt of acetic acid. This compound is notable for its unique structure, which combines these functional groups, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Triiodophenyl Group: The triiodophenyl group is introduced through iodination reactions, where iodine is added to a phenyl ring in the presence of a catalyst.
Formation of the Sodium Salt: The final step involves the neutralization of acetic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidinyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triiodophenyl group to less iodinated forms.
Substitution: The compound can participate in substitution reactions, where one of the iodine atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidinyl group.
Reduction: Less iodinated phenyl derivatives.
Substitution: Compounds with different substituents replacing the iodine atoms.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of pyrrolidinyl and triiodophenyl groups into target molecules.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of diagnostic agents due to the presence of iodine atoms which are useful in imaging techniques.
Industry:
- Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidinyl group can interact with active sites of enzymes, while the triiodophenyl group can participate in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4-diiodophenyl)-, sodium salt
- Acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-tribromophenyl)-, sodium salt
Comparison:
- The presence of different halogen atoms (iodine vs. bromine) in similar compounds can significantly affect their chemical reactivity and biological activity.
- The triiodophenyl group in the compound provides unique properties such as higher atomic mass and specific interactions with biological molecules, making it distinct from its diiodo and tribromo counterparts.
This detailed article provides a comprehensive overview of acetic acid, (3-(2-oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl)-, sodium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21762-02-7 |
|---|---|
Molecular Formula |
C12H9I3NNaO3 |
Molecular Weight |
618.91 g/mol |
IUPAC Name |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]acetate |
InChI |
InChI=1S/C12H10I3NO3.Na/c13-7-5-8(14)12(16-3-1-2-9(16)17)11(15)6(7)4-10(18)19;/h5H,1-4H2,(H,18,19);/q;+1/p-1 |
InChI Key |
RTMQRPQZEVBQRD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2I)CC(=O)[O-])I)I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


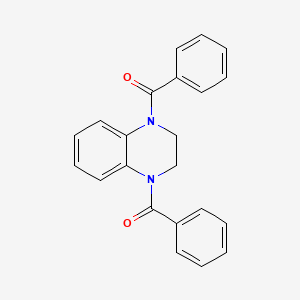

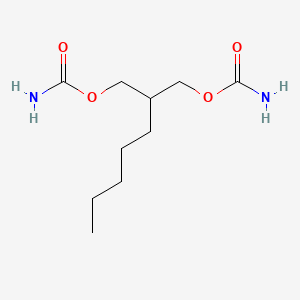

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)

